2-Amino-3-(2-iodophenyl)propanoic acid
Overview
Description
“2-Amino-3-(2-iodophenyl)propanoic acid” is a compound with the CAS Number: 1986-86-3 and a molecular weight of 291.09 . It is a solid substance and is typically stored in a dark place, sealed in dry conditions, at 2-8°C .
Physical And Chemical Properties Analysis
“2-Amino-3-(2-iodophenyl)propanoic acid” is a solid substance . It is typically stored in a dark place, sealed in dry conditions, at 2-8°C . The compound has a molecular weight of 291.09 .Scientific Research Applications
Medical Imaging and Diagnosis
2-Amino-3-(2-iodophenyl)propanoic acid has been utilized in medical imaging. For instance, Iopanoic acid, a derivative, is used in cholecystography for its excellent x-ray contrast with minimal toxicity (R. René & S. Mellinkoff, 1959).
Synthesis of Anti-inflammatory Drugs
This compound plays a role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). A study demonstrated the high enantiomeric excess synthesis of ibuprofen and ketoprofen, illustrating its significance in pharmaceutical synthesis (D. Hamon, R. Massy-Westropp, & J. L. Newton, 1995).
Peptide Research and Drug Design
In peptide research, 2-amino-3-(2-iodophenyl)propanoic acid has been used in the study of antifungal tripeptides. This includes computational peptidology, where its molecular properties are analyzed for drug design purposes (N. Flores-Holguín, J. Frau, & D. Glossman-Mitnik, 2019).
Radiopharmaceutical Synthesis
This compound is instrumental in the synthesis of radio tracers like 18F-fluorophenalanine for positron emission tomography (PET) imaging, indicating its importance in nuclear medicine and diagnostic imaging (Zhou Pan-hon, 2015).
Corrosion Inhibition
In materials science, derivatives of 2-amino-3-(2-iodophenyl)propanoic acid are used as corrosion inhibitors for metals, highlighting its application in industrial settings (V. Srivastava, J. Haque, C. Verma, Priyanka Singh, H. Lgaz, R. Salghi, & M. Quraishi, 2017).
Cancer Research
2-Amino-3-(2-iodophenyl)propanoic acid derivatives have been used in synthesizing platinum complexes with potential anticancer properties. These complexes demonstrate moderate cytotoxic activity on cancer cells, emphasizing its potential in oncology research (C. Riccardi, D. Capasso, Giovanna M. Rozza, Chiara Platella, D. Montesarchio, S. Di Gaetano, T. Marzo, A. Pratesi, L. Messori, G. Roviello, & D. Musumeci, 2019).
Polymer Science
In polymer science, this amino acid is used to modify polyvinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and biological activity. This indicates its utility in materials science, particularly in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Fluorescent Protein Studies
A genetically encoded fluorescent amino acid based on 2-amino-3-(2-iodophenyl)propanoic acid, dansylalanine, has been developed for in vitro and in vivo studies of protein structure and function. This innovation is significant in biochemistry and cell biology (D. Summerer, Shuo Chen, N. Wu, A. Deiters, J. Chin, & P. Schultz, 2006).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(2-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVGLPBXYBDDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-iodophenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.